molecular formula C16H23FN2O2 B15146629 1-Boc-3-(2-fluoro-phenylamino)-piperidine CAS No. 887584-70-5

1-Boc-3-(2-fluoro-phenylamino)-piperidine

Cat. No.: B15146629
CAS No.: 887584-70-5
M. Wt: 294.36 g/mol
InChI Key: WWXGQTXEDKCAQW-UHFFFAOYSA-N
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Description

1-Boc-3-(2-fluoro-phenylamino)-piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring, and a 2-fluoro-phenylamino group attached to the third carbon of the piperidine ring

Preparation Methods

The synthesis of 1-Boc-3-(2-fluoro-phenylamino)-piperidine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction of appropriate precursors.

    Introduction of the Boc protecting group: The nitrogen atom of the piperidine ring is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Attachment of the 2-fluoro-phenylamino group: This step involves the nucleophilic substitution reaction of the Boc-protected piperidine with a suitable 2-fluoro-phenylamine derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Boc-3-(2-fluoro-phenylamino)-piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2-fluoro-phenylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Boc-3-(2-fluoro-phenylamino)-piperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

    Biology: The compound can be used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Boc-3-(2-fluoro-phenylamino)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Boc-3-(2-fluoro-phenylamino)-piperidine can be compared with other similar compounds, such as:

    1-Boc-3-(phenylamino)-piperidine: Lacks the fluorine atom on the phenyl ring, which may affect its reactivity and biological activity.

    1-Boc-3-(2-chloro-phenylamino)-piperidine: Contains a chlorine atom instead of a fluorine atom, which can influence its chemical properties and interactions with molecular targets.

    1-Boc-3-(2-methyl-phenylamino)-piperidine: Has a methyl group on the phenyl ring, which can alter its steric and electronic properties.

The uniqueness of this compound lies in the presence of the 2-fluoro-phenylamino group, which can impart specific chemical and biological properties that differentiate it from other similar compounds.

Biological Activity

1-Boc-3-(2-fluoro-phenylamino)-piperidine is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. This article provides a detailed overview of its biological activity, synthesis, structural characteristics, and comparative analysis with similar compounds.

Structural Characteristics

The compound features a piperidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a 2-fluoro-phenylamino moiety. The presence of the fluorine atom significantly influences the compound's electronic properties and interaction dynamics with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity

This compound exhibits several notable biological activities:

  • Enzyme Inhibition : The compound has been identified as an enzyme inhibitor, which is crucial for modulating various biochemical pathways. Its ability to form stable complexes with specific enzymes suggests that it can effectively alter their activity, thereby influencing cellular processes.
  • Receptor Ligand Properties : It acts as a receptor ligand, indicating its potential role in drug development aimed at treating conditions such as neurological disorders. The structural characteristics of the compound facilitate interactions with specific receptors, modulating their functions.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound NameKey FeaturesUnique Aspects
1-Boc-3-(phenylamino)-piperidineLacks fluorine substitutionDifferent reactivity profile
1-Boc-3-(2-chloro-phenylamino)-piperidineContains chlorine instead of fluorineAlters chemical properties and interactions
1-Boc-3-(2-methyl-phenylamino)-piperidineHas a methyl group on the phenyl ringChanges steric and electronic properties
1-Boc-4-(2-fluoro-phenylamino)-piperidineSubstituted at position four instead of threeDifferent interaction dynamics due to position change
4-anilinopiperidineNo Boc protecting groupMore reactive but less stable

The distinct substitution pattern of this compound imparts unique chemical and biological properties that differentiate it from other analogs.

Synthesis

The synthesis of this compound involves several key steps, which may include:

  • Formation of the Piperidine Ring : Using standard synthetic methodologies to create the piperidine backbone.
  • Boc Protection : Introducing the Boc protecting group to enhance stability during further reactions.
  • Fluorination : Incorporating the fluorine atom into the phenyl ring through electrophilic aromatic substitution.
  • Final Purification : Optimizing reaction conditions to improve yield and purity for potential industrial applications.

Case Studies and Research Findings

Recent studies have highlighted the biological activities associated with similar piperidine derivatives. For instance:

  • A study demonstrated that derivatives of piperidine exhibited antiviral activity against HIV-1 and other viruses, suggesting that structural modifications can lead to enhanced biological effects .
  • Another research focused on piperazine-containing drugs, revealing their multifaceted activities on serotonin receptors, which are vital for developing antidepressants .

These findings underscore the importance of structural modifications in enhancing the biological efficacy of piperidine derivatives.

Properties

CAS No.

887584-70-5

Molecular Formula

C16H23FN2O2

Molecular Weight

294.36 g/mol

IUPAC Name

tert-butyl 3-(2-fluoroanilino)piperidine-1-carboxylate

InChI

InChI=1S/C16H23FN2O2/c1-16(2,3)21-15(20)19-10-6-7-12(11-19)18-14-9-5-4-8-13(14)17/h4-5,8-9,12,18H,6-7,10-11H2,1-3H3

InChI Key

WWXGQTXEDKCAQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2F

Origin of Product

United States

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